molecular formula C22H21NO4 B2660040 4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid CAS No. 2305255-59-6

4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid

Cat. No.: B2660040
CAS No.: 2305255-59-6
M. Wt: 363.413
InChI Key: IIPULBIZPQSYAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[24]heptane-7-carboxylic acid is a complex organic compound that features a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid typically involves multiple steps. One common method includes the protection of the amine group with a fluorenylmethoxycarbonyl (Fmoc) group, followed by the formation of the spirocyclic structure through a series of cyclization reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane and bases like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers, which allow for precise control over reaction conditions and the efficient production of the compound in high yields .

Chemical Reactions Analysis

Types of Reactions

4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic molecules and fluorenylmethoxycarbonyl-protected amino acids. Examples include:

Uniqueness

What sets 4-(9H-Fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid apart is its unique spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-4-azaspiro[2.4]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4/c24-20(25)19-9-12-23(22(19)10-11-22)21(26)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPULBIZPQSYAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2(C1C(=O)O)CC2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.